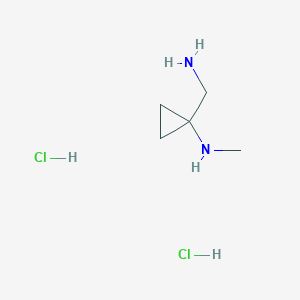![molecular formula C13H24FN3O2S B2360466 2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride CAS No. 2411304-32-8](/img/structure/B2360466.png)
2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride, commonly known as E64d, is a potent and irreversible inhibitor of cysteine proteases. It is widely used in scientific research as a tool for studying the role of cysteine proteases in various biological processes.
Applications De Recherche Scientifique
E64d has been extensively used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsins, a family of lysosomal cysteine proteases that play a critical role in protein degradation, antigen presentation, and apoptosis. E64d has also been used to study the role of cysteine proteases in viral replication, cancer metastasis, and neurodegenerative diseases.
Mécanisme D'action
E64d irreversibly inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This results in the inhibition of proteolytic activity and subsequent accumulation of undigested proteins within the lysosome.
Biochemical and physiological effects:
E64d has been shown to induce lysosomal membrane permeabilization, leading to the release of lysosomal contents into the cytosol. This can trigger apoptosis or necrosis, depending on the cellular context. E64d has also been shown to inhibit autophagy, a process by which cells degrade and recycle their own components.
Avantages Et Limitations Des Expériences En Laboratoire
E64d is a potent and specific inhibitor of cysteine proteases, making it a valuable tool for studying their role in various biological processes. However, its irreversible inhibition can make it difficult to assess the reversibility of protease inhibition. Additionally, E64d can induce lysosomal membrane permeabilization and inhibit autophagy, which can complicate the interpretation of experimental results.
Orientations Futures
Future research on E64d could focus on developing more selective inhibitors of specific cysteine proteases, as well as exploring its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Additionally, the effects of E64d on lysosomal membrane permeabilization and autophagy warrant further investigation to fully understand its cellular effects.
Méthodes De Synthèse
E64d can be synthesized by reacting 2-ethylpyrazole with 3-methyl-2-butanone to form 2-ethyl-3-methyl-1-(2-pyrazolyl)butan-1-one. The resulting compound is then reacted with ethanesulfonyl fluoride to form E64d.
Propriétés
IUPAC Name |
2-[(2-ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24FN3O2S/c1-5-17-13(6-7-15-17)10-16(12(4)11(2)3)8-9-20(14,18)19/h6-7,11-12H,5,8-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXQWIMJQBENFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CCS(=O)(=O)F)C(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)



![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)